molecular formula C13H10BrNO3S B8388929 Methyl 9-bromo-4,5-dihydro-[1]benzoxepino[5,4-d]thiazole-2-carboxylate

Methyl 9-bromo-4,5-dihydro-[1]benzoxepino[5,4-d]thiazole-2-carboxylate

Cat. No. B8388929
M. Wt: 340.19 g/mol
InChI Key: SOTFUMWSJGFCKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09034866B2

Procedure details

To a stirred mixture of 9-Bromo-4,5-dihydro-6-oxa-3-thia-1-aza-benzo[e]azulene-2-carboxylic acid (20.0 g, 61.3 mmol) in MeOH (280 mL), was added H2SO4 (45.1 g, 450 mmol) dropwise at room temperature. Then the mixture was heated to reflux (85° C.) mixture was filtered and the solid was washed with saturated aqueous NaHCO3 solution, dried in vacuo to afford 9-Bromo-4,5-dihydro-6-oxa-3-thia-1-aza-benzo[e]azulene-2-carboxylic acid methyl ester (12 g, 57%) as a yellow solid which was directly used for the next step without any further purification. LC-MS: 341.8 (M+2).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
280 mL
Type
reactant
Reaction Step One
Name
Quantity
45.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[O:14][CH2:13][CH2:12][C:11]3[S:10][C:9]([C:15]([OH:17])=[O:16])=[N:8][C:7]=3[C:6]=2[CH:18]=1.OS(O)(=O)=O.[CH3:24]O>>[CH3:24][O:16][C:15]([C:9]1[S:10][C:11]2[CH2:12][CH2:13][O:14][C:5]3[CH:4]=[CH:3][C:2]([Br:1])=[CH:18][C:6]=3[C:7]=2[N:8]=1)=[O:17]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
BrC=1C=CC2=C(C=3N=C(SC3CCO2)C(=O)O)C1
Name
Quantity
280 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
45.1 g
Type
reactant
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then the mixture was heated
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
the solid was washed with saturated aqueous NaHCO3 solution
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1SC=2CCOC3=C(C2N1)C=C(C=C3)Br
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.